
Allopregnanolon
Übersicht
Beschreibung
It is known for its potent effects on the central nervous system, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA_A) receptor . This compound plays a crucial role in modulating stress, anxiety, and mood, and has been studied extensively for its therapeutic potential in various neuropsychiatric disorders .
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
Allopregnanolone has shown promise in treating various neurodegenerative conditions, particularly Alzheimer’s disease. Research indicates that it promotes neurogenesis and reduces amyloid plaque accumulation in transgenic mouse models of Alzheimer’s disease. Key findings include:
- Neurogenic Effects : Allopregnanolone has been demonstrated to increase the proliferation of neural progenitor cells both in vitro and in vivo. In studies involving 3xTgAD mice, treatment with allopregnanolone resulted in enhanced neurogenesis within the dentate gyrus and subventricular zone .
- Reduction of Amyloid Burden : Allopregnanolone significantly decreased beta-amyloid levels and microglial activation, which are critical factors in Alzheimer’s pathology. This effect was linked to improved cognitive function, as evidenced by enhanced performance on learning and memory tests .
Table 1: Summary of Allopregnanolone's Effects in Alzheimer's Models
Study | Model | Key Findings |
---|---|---|
Wang et al., 2010 | 3xTgAD Mice | Increased neurogenesis, reduced amyloid deposition |
Chen et al., 2020 | AD Mouse Model | Improved mitochondrial function, enhanced neuron maturation |
Zhang et al., 2015 | AD Mouse Model | Improved learning and memory performance |
Mood Disorders
Allopregnanolone has emerged as a potential treatment for mood disorders, particularly postpartum depression. Clinical studies have shown that it can rapidly alleviate depressive symptoms:
- Brexanolone : A synthetic form of allopregnanolone (brexanolone) has been approved for treating postpartum depression. Clinical trials demonstrated that brexanolone infusion led to significant reductions in depression scores within hours of administration .
- Mechanism of Action : Allopregnanolone acts as an allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism is thought to underlie its anxiolytic and antidepressant effects .
Table 2: Clinical Studies on Allopregnanolone for Mood Disorders
Study | Population | Treatment | Outcome |
---|---|---|---|
Pressman et al., 2020 | Postpartum Women | Brexanolone infusion | Rapid improvement in depression scores |
Frye et al., 2023 | MDD Patients | Allopregnanolone infusion | Significant reduction in depressive symptoms |
Neuroprotection and Recovery from Brain Injury
Allopregnanolone has been investigated for its neuroprotective properties following traumatic brain injury (TBI) and other neurological insults:
- Traumatic Brain Injury : Preclinical studies suggest that allopregnanolone administration after TBI can enhance recovery by promoting neuronal survival and reducing inflammation .
- Mechanisms : It is believed that allopregnanolone modulates inflammatory responses and promotes repair mechanisms within the brain, potentially through its effects on GABA_A receptors and other signaling pathways .
Ongoing Research and Future Directions
Research into allopregnanolone is expanding rapidly, with ongoing clinical trials exploring its applications across various psychiatric and neurological disorders:
Wirkmechanismus
Target of Action
Allopregnanolone, a 3α,5α-progesterone metabolite, primarily targets the γ-aminobutyric acid type A (GABA-A) receptor . It acts as a potent allosteric modulator of this receptor . Additionally, due to its chemical structure, allopregnanolone presents high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters, such as the Pregnane X Receptor (PXR), membrane progesterone receptors (mPR) .
Mode of Action
Allopregnanolone interacts with its targets by modulating their activity. It regulates both the activity and the expression of inhibitory GABA-A receptors . Allopregnanolone has a broader effect, targeting both the synaptic form and the extra-synaptic form of the GABA-A receptor, responsible for tonic GABA signaling .
Biochemical Pathways
Allopregnanolone is a 5α-reduced metabolite of the steroid hormone progesterone . The synthesis of progesterone metabolites, including allopregnanolone, involves various enzymes expressed in classical and nonclassical steroidogenic tissues . The metabolism of allopregnanolone involves enzymes such as 5α-dihydroprogesterone and 5α-reductase .
Pharmacokinetics
Allopregnanolone presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug . Pharmacokinetic analyses of intravenous allopregnanolone in rabbit and mouse indicated that peak plasma and brain levels at 5min were sufficient to activate neuroregenerative responses at subsedative doses . Slow-release subcutaneous suspension of allopregnanolone displayed a 5-fold brain/plasma ratio at Cmax at 30min .
Biochemische Analyse
Biochemical Properties
Allopregnanolone interacts with several enzymes, proteins, and other biomolecules. It presents high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters, such as the Pregnane X Receptor (PXR), membrane progesterone receptors (mPR), and the ionotropic GABA-A receptor . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Allopregnanolone influences various types of cells and cellular processes. It affects diverse aspects of neural cell physiology, including cell proliferation and survival, migration, and gene expression . It also induces cell proliferation and migration, critical processes involved in cancer progression .
Molecular Mechanism
Allopregnanolone exerts its effects at the molecular level primarily through its action as a positive allosteric modulator of the GABA-A receptor . This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, thereby reducing neuronal excitability .
Temporal Effects in Laboratory Settings
The effects of Allopregnanolone can change over time in laboratory settings. For instance, in a study of mesial temporal lobe epilepsy, Allopregnanolone was found to decrease interictal spiking and fast ripples .
Dosage Effects in Animal Models
The effects of Allopregnanolone vary with different dosages in animal models. For instance, in a study on Alzheimer’s disease, Allopregnanolone was found to restore cognition, reduce inflammation, and lower β-amyloid generation at sub-sedative doses .
Metabolic Pathways
Allopregnanolone is involved in several metabolic pathways. It is a metabolic intermediate in an androgen backdoor pathway from progesterone to dihydrotestosterone . This pathway occurs during normal male fetus development, with placental progesterone serving as the feedstock .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Allopregnanolon beinhaltet typischerweise die Reduktion von Progesteron. Eine gängige Methode beinhaltet die Verwendung von Natriumborhydrid (NaBH4) in Methanol, um Progesteron zu 5α-Dihydroprogesteron zu reduzieren, gefolgt von einer weiteren Reduktion mit Lithiumaluminiumhydrid (LiAlH4), um this compound zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet ähnliche Reduktionsprozesse, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig die Bildung von Zwischenprodukten wie 3α-Trifluoracetoxy-5α-Pregnan-20-on erfolgt, das dann hydrolysiert wird, um this compound zu erzeugen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Allopregnanolon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um 5α-Dihydroprogesteron zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: NaBH4 in Methanol und LiAlH4 in Ether werden häufig verwendet.
Substitution: Verschiedene Alkylierungsmittel können verwendet werden, um die Hydroxylgruppe zu modifizieren.
Hauptprodukte:
5α-Dihydroprogesteron: Durch Oxidation gebildet.
This compound-Derivate: Durch Substitutionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Allopregnanolon ist unter den Neurosteroiden einzigartig aufgrund seiner hohen Potenz und Wirksamkeit bei der Modulation des GABA_A-Rezeptors . Ähnliche Verbindungen umfassen:
Pregnanolon: Ein Isomer von this compound mit ähnlichen, aber weniger starken Wirkungen.
Alfaxolon und Alfadolon: Synthetische Derivate mit anästhetischen Eigenschaften.
This compound zeichnet sich durch sein natürliches Vorkommen und sein signifikantes therapeutisches Potenzial bei neuropsychiatrischen Erkrankungen aus .
Biologische Aktivität
Allopregnanolone (ALLO), a neuroactive steroid derived from progesterone, exhibits significant biological activity primarily through its modulation of the γ-aminobutyric acid type A (GABA) receptor. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders.
Allopregnanolone acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA, the principal neurotransmitter responsible for reducing neuronal excitability. This action is similar to that of benzodiazepines, providing anxiolytic, sedative, and anticonvulsant effects .
Key Molecular Interactions:
- GABA Receptor Modulation : ALLO increases the frequency and duration of GABA-induced chloride channel opening, leading to enhanced inhibitory neurotransmission .
- Neuroprotective Effects : It has been shown to protect neurons from excitotoxicity and reduce neuroinflammation by modulating various signaling pathways .
Physiological Effects
The physiological effects of allopregnanolone are diverse and include:
- Anxiolytic Effects : Clinical studies indicate that ALLO administration reduces anxiety-related behaviors in both animal models and humans. For instance, it has been shown to decrease activity in brain regions associated with negative emotions, such as the amygdala .
- Neurogenesis : ALLO promotes neurogenesis in the hippocampus, which is crucial for learning and memory. Studies have demonstrated that it can restore cognitive functions in models of Alzheimer's disease .
- Pain Modulation : Research indicates that ALLO may play a role in pain relief by enhancing pain thresholds and ameliorating neuropathic pain symptoms .
1. Anxiety Disorders
A study involving allopregnanolone infusions demonstrated significant reductions in anxiety levels among participants, correlating with increased connectivity between the amygdala and prefrontal cortex .
2. Alzheimer's Disease
In preclinical trials using 3xTgAD mice, ALLO treatment resulted in decreased beta-amyloid accumulation and improved cognitive function through enhanced neurogenesis .
3. Post-Traumatic Stress Disorder (PTSD)
Research has shown that deficits in allopregnanolone levels are linked to PTSD severity. Administration of ALLO has been proposed as an adjunct therapy to enhance exposure-based treatments for PTSD patients .
Pharmacokinetics and Therapeutic Challenges
Despite its promising biological activity, allopregnanolone faces challenges regarding bioavailability due to extensive hepatic metabolism. Strategies to enhance its pharmacokinetic profile include developing synthetic analogs or alternative delivery methods .
Research Trends
Recent studies have highlighted several trends in allopregnanolone research:
- Investigations into its role in modulating stress responses.
- Exploration of its effects on mood regulation and potential as a treatment for depression.
- Studies focusing on sex differences in response to ALLO treatment, indicating a need for gender-specific therapeutic approaches .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
GABA Modulation | Enhances inhibitory neurotransmission leading to anxiolytic effects |
Neuroprotection | Protects against excitotoxicity and reduces inflammation |
Neurogenesis | Promotes the proliferation of neural progenitor cells |
Pain Relief | Increases pain thresholds; effective against neuropathic pain |
Mood Regulation | Potential treatment for anxiety and depressive disorders |
Eigenschaften
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-SYBPFIFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016239 | |
Record name | Allopregnan-3α-ol-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Allopregnanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Brexanolone is a neuroactive steroid that occurs naturally (referred to as natural allopregnanolone) in the body when the female sex hormone progesterone is metabolized. This steroid compound is also believed to exhibit activity as a barbiturate-like, positive allosteric modulator of both synaptic and extrasynaptic GABA(a) receptors. In doing so, brexanolone can enhance the activity of GABA at such receptors by having GABA(a) receptor calcium channels open more often and for longer periods of time. Furthermore, it is believed that brexanolone elicits such action on GABA(a) receptors at a binding site that is distinct from those associated with benzodiazepines. Concurrently, GABA is considered the principal inhibitory neurotransmitter in the human body. When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors. With enough chloride ions conducted, the local, associated neuron membrane potentials are hyperpolarized - making it more difficult or less likely for action potentials to fire, ultimately resulting in less excitation of the neurons, like those involved in neuronal pathways that may be in part responsible for eliciting certain traits of PPD like stress, anxiety, etc. Postpartum depression (PPD) is a mood disorder that can affect women after childbirth. Women with PPD experience feelings of extreme sadness, anxiety, and exhaustion that can make it difficult or even dangerous for them to perform various daily activities or care for themselves or for others, including newborn. Although the exact pathophysiology of PPD remains unknown, it is believed that altered profiles and rapid, unpredictable fluctuations in the blood concentrations of neuroactive steroids like endogenous brexanolone (among others), GABA, and GABA receptors occur in women who are at risk of PPD after childbirth. In particular, within the context of PPD, it is proposed that endogenous brexanolone levels can quickly drop or fluctuate variedly after childbirth and that GABA(a) receptor levels and expression are decreased and down-regulated throughout pregnancy. Such fluctuations and decreases may consequently leave women susceptible to the possibility of PPD. As a medication, synthetic brexanolone can subsequently facilitate a return of positive allosteric modulator GABA(a) modulation while GABA(a) receptor levels and expression gradually return to normal in the time following postpartum. As such, studies suggest the potential for the development of brexanolone as a new mechanism for treatment of PPD that is directly related to the underlying pathophysiology as opposed to many other antidepressant medications whose pharmacological actions are usually entirely unrelated. | |
Record name | Brexanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
516-54-1 | |
Record name | 3α-Hydroxy-5α-pregnan-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brexanolone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brexanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Allopregnan-3α-ol-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREXANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39XZ5QV8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allopregnanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C | |
Record name | Allopregnanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.